6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride
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Overview
Description
6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride is a complex organic compound that features a piperidine ring fused with a spiro[indene-1,2-pyrrolidine] structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a six-membered ring containing one nitrogen atom.
Spiro[indene-1,2-pyrrolidine]: A compound with a spirocyclic structure similar to the one in 6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride.
Uniqueness
This compound is unique due to its complex structure, which combines the properties of both piperidine and spiro[indene-1,2-pyrrolidine]. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler compounds .
Properties
CAS No. |
1263281-76-0 |
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Molecular Formula |
C17H25ClN2 |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
5-piperidin-1-ylspiro[1,2-dihydroindene-3,2'-pyrrolidine];hydrochloride |
InChI |
InChI=1S/C17H24N2.ClH/c1-2-11-19(12-3-1)15-6-5-14-7-9-17(16(14)13-15)8-4-10-18-17;/h5-6,13,18H,1-4,7-12H2;1H |
InChI Key |
UCYWHYYMTPPHEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(CCC34CCCN4)C=C2.Cl |
Origin of Product |
United States |
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